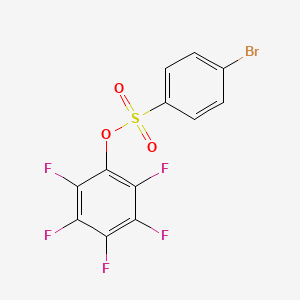

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate” is a chemical compound with the molecular formula C12H4BrF5O3S and a molecular weight of 403.12 . It is used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate” is defined by its molecular formula C12H4BrF5O3S . Unfortunately, I could not find more detailed information about its 3D structure.Aplicaciones Científicas De Investigación

Suzuki Cross-Coupling Reactions

This compound is instrumental in the palladium-catalyzed Suzuki cross-coupling reactions . It acts as a reagent to synthesize various cross-coupled aromatic compounds, including bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives. This reaction is pivotal in creating complex organic molecules for pharmaceuticals and materials science.

Intermediate in Pharmaceutical Synthesis

As an intermediate, 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate plays a crucial role in the synthesis of pharmaceutical compounds . Its unique structure allows for the introduction of fluorinated aromatic rings into drug molecules, which can significantly alter their pharmacokinetic properties.

Proteomics Research

In proteomics, this compound is used to modify peptides and proteins to study their structure and function . The introduction of a pentafluorophenyl group can aid in the investigation of protein interactions and stability, providing insights into biological processes and disease mechanisms.

Derivatization Agent for GC Analysis

This compound serves as a derivatization agent for gas chromatography (GC) analysis . It is used to modify organic acids, alcohols, and thiols, enhancing their detection and quantification by GC. This is particularly useful in environmental analysis and forensic science.

Material Science Applications

In material science, the compound is used to synthesize fluorinated polymers and electronic materials . The pentafluorophenyl group imparts high thermal stability and chemical resistance to the materials, making them suitable for advanced technological applications.

Dyes and Pigments Production

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is utilized in the production of dyes and pigments . The fluorinated aromatic structures contribute to the brightness and durability of the colors, which are essential qualities for high-performance pigments used in coatings and inks.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZWRFKSEFLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382356 |

Source

|

| Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate | |

CAS RN |

848649-38-7 |

Source

|

| Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.